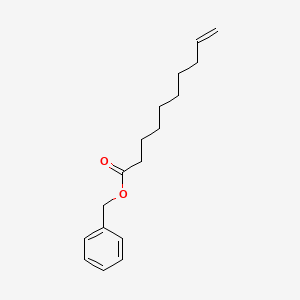

Benzyl dec-9-enoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl dec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h2,8-10,12-13H,1,3-7,11,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPICZNHNASWVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

benzyl dec-9-enoate chemical structure and molecular weight

Architectural Utility of Benzyl Dec-9-Enoate in Advanced Therapeutics: Structural Profiling and Synthetic Workflows

As drug development pivots toward complex peptide-lipid conjugates—most notably in the design of long-acting Glucagon-Like Peptide-1 (GLP-1) receptor agonists—the selection of bifunctional lipid intermediates becomes a critical determinant of synthetic success. As an Application Scientist, I frequently evaluate the strategic utility of building blocks like benzyl dec-9-enoate . This compound is not merely a protected fatty acid; it is a highly engineered structural linchpin designed to facilitate orthogonal chemical modifications.

This technical guide dissects the chemical structure, molecular weight, and physicochemical properties of benzyl dec-9-enoate, while providing a field-validated protocol for its synthesis and downstream application in therapeutic development.

Structural Elucidation and Molecular Weight

Benzyl dec-9-enoate (CAS: 1502871-90-0) is synthesized via the esterification of dec-9-enoic acid with benzyl alcohol[1]. Its architecture is defined by two distinct, highly valuable functional domains:

-

The Terminal Alkene (C9-C10): This unhindered double bond serves as a reactive handle for cross-metathesis, hydroboration, or oxidative cleavage. In peptide drug design, it allows the lipid chain to be conjugated to a peptide backbone or a hydrophilic spacer[1].

-

The Benzyl Ester: The carboxylic acid is masked as a benzyl ester. This provides robust protection against the basic or nucleophilic conditions often encountered during peptide coupling.

The molecular formula is C17H24O2 , yielding a precise molecular weight of 260.4 g/mol [2][3].

Physicochemical Profiling

To ensure rigorous tracking during synthesis and purification, the core quantitative metrics of benzyl dec-9-enoate are summarized below.

| Parameter | Value / Description |

| IUPAC Name | benzyl dec-9-enoate |

| CAS Registry Number | 1502871-90-0 |

| Molecular Formula | C17H24O2 |

| Molecular Weight | 260.4 g/mol |

| Monoisotopic Mass | 260.1776 g/mol |

| Key Functional Groups | Terminal Alkene, Benzyl Ester |

| Therapeutic Application | Intermediate for GLP-1 receptor agonists |

Data aggregated from PubChem and commercial chemical registries[2][3].

Mechanistic Rationale in Drug Design

Why utilize benzyl dec-9-enoate instead of a simple saturated lipid? The causality lies in the elegance of simultaneous global deprotection .

In the synthesis of GLP-1 agonists (such as those targeting obesity and type 2 diabetes), a lipid tail is required to bind human serum albumin (HSA), thereby extending the drug's half-life[1]. Benzyl dec-9-enoate is first attached to the therapeutic complex via its terminal alkene. Once the complex is fully assembled, a single catalytic hydrogenation step (using H₂ and Pd/C) is employed. This step achieves two critical transformations simultaneously:

-

It reduces the internal alkene (formed during conjugation) into a stable, saturated alkane chain.

-

It induces hydrogenolysis of the benzyl ester, liberating the free carboxylic acid necessary for non-covalent albumin binding[1].

This dual-purpose reactivity eliminates the need for multiple, potentially degrading deprotection steps, maximizing the final yield of the active pharmaceutical ingredient (API).

Experimental Protocol: Steglich Esterification

The following step-by-step methodology details the synthesis of benzyl dec-9-enoate. This protocol is designed as a self-validating system, ensuring that the causality of each reagent is understood to troubleshoot potential deviations[1].

Objective: Synthesis of benzyl dec-9-enoate via carbodiimide-mediated coupling.

Reagents:

-

Dec-9-enoic acid (1.0 equiv, Starting Material)

-

Benzyl alcohol (BnOH) (1.5 equiv, Protecting Group)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv, Coupling Agent)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv, Nucleophilic Catalyst)

-

N,N-Diisopropylethylamine (DIEA) (1.2 equiv, Base)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Solubilization: Dissolve dec-9-enoic acid in anhydrous DCM (e.g., 70.0 g in 1400 mL).

-

Causality: DCM provides an aprotic environment that prevents the premature hydrolysis of the highly reactive O-acylisourea intermediate formed in the next step.

-

-

Reagent Activation: Sequentially add BnOH, DMAP, EDCI, and DIEA to the solution.

-

Causality: EDCI activates the carboxylic acid to form an O-acylisourea. DMAP acts as a hyper-nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium ion. This prevents the formation of inactive N-acylurea byproducts. DIEA neutralizes the system, keeping DMAP unprotonated and active.

-

-

Incubation: Stir the reaction mixture at 25 °C for 12 hours.

-

Causality: Ambient temperature provides sufficient kinetic energy for the acylpyridinium to react fully with the primary alcohol (BnOH) without inducing thermal degradation or double-bond isomerization.

-

-

Validation & Workup (Self-Validating Closure):

-

Validation Check: Monitor the reaction via LC-MS. Successful conversion is validated by the disappearance of the dec-9-enoic acid mass peak and the emergence of a dominant peak at m/z 261 [M+H]+ , corresponding to the target ester.

-

Purification: Wash the organic layer with aqueous HCl (to remove DMAP/DIEA) and NaHCO₃ (to remove unreacted acid), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Synthetic Pathway Visualization

The following diagram illustrates the workflow from the initial esterification of dec-9-enoic acid to its ultimate utilization and global deprotection in drug development.

Fig 1: Synthetic workflow and downstream utilization of benzyl dec-9-enoate in drug development.

Conclusion

Benzyl dec-9-enoate (MW: 260.4 g/mol ) is a masterclass in orthogonal chemical design. By combining a reactive terminal alkene with a stable, yet cleanly reducible benzyl ester, it provides researchers with a highly controlled pathway for synthesizing complex lipid-peptide conjugates. Understanding the causality behind its synthesis and its role in global deprotection strategies is essential for any drug development professional working in the incretin and metabolic disease space.

References

-

PubChem Compound Summary for CID 90017608: Benzyl dec-9-enoate . Source: National Center for Biotechnology Information (NCBI). URL:[Link]

- WO2022224164A1 - Glucagon like peptide compounds. Source: Google Patents (Novartis AG).

Sources

1H NMR and 13C NMR spectral data for benzyl dec-9-enoate

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of Benzyl Dec-9-enoate

Executive Summary & Core Utility

Benzyl dec-9-enoate (C 17 H 24 O 2 ) is a highly versatile synthetic intermediate frequently utilized in the development of complex pharmaceutical compounds. Its bifunctional nature—featuring a robust benzyl ester protecting group and a terminal alkene—makes it an ideal substrate for cross-metathesis, epoxidation, and radical hydroalkylation. Notably, it serves as a critical building block in the synthesis of long-chain fatty acid derivatives, including advanced Glucagon-Like Peptide-1 (GLP-1) receptor agonists[1] and chiral trifluoromethylated alkanes[2].

For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control checkpoint. This whitepaper provides a comprehensive, self-validating framework for the synthesis, sample preparation, and rigorous 1D/2D NMR spectral assignment of benzyl dec-9-enoate.

Synthesis and Sample Preparation Protocol

The Steglich Esterification Workflow

The most efficient methodology for synthesizing benzyl dec-9-enoate is the Steglich esterification. This mild, room-temperature coupling utilizes a carbodiimide and a catalytic nucleophile to drive the reaction forward without requiring harsh acidic conditions that could promote alkene isomerization.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of dec-9-enoic acid in anhydrous dichloromethane (CH 2 Cl 2 ) at 0 °C under an inert argon atmosphere. Add 1.2 equivalents of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

-

Catalysis: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine).

-

Coupling: Dropwise, add 1.5 equivalents of benzyl alcohol. Allow the reaction to warm to room temperature and stir for 12 hours[1].

-

Quench & Purification: Quench with saturated aqueous NH 4 Cl. Extract the organic layer, dry over Na 2 SO 4 , and purify via silica gel column chromatography (using a petroleum ether/ethyl acetate gradient) to yield the pure product as a colorless oil[1].

Mechanistic Causality (E-E-A-T): Why use EDCI instead of standard DCC (N,N'-Dicyclohexylcarbodiimide)? EDCI generates a water-soluble urea byproduct, which is easily removed during the aqueous workup, preventing tedious chromatographic separations. Furthermore, the addition of DMAP is critical; it acts as an acyl transfer reagent, attacking the transient O-acylisourea to form a highly reactive acylpyridinium intermediate. This completely suppresses the unwanted 1,3-rearrangement into an unreactive N-acylurea[3].

Figure 1: Workflow for the Steglich esterification and purification of benzyl dec-9-enoate.

NMR Sample Preparation

To ensure high-resolution spectra, dissolve 15–20 mg of the purified benzyl dec-9-enoate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3 is selected because it is non-polar, does not exchange with the aliphatic protons, and provides a reliable deuterium lock signal.

1 H NMR Spectral Analysis (400 MHz, CDCl 3 )

The 1 H NMR spectrum of benzyl dec-9-enoate is characterized by three distinct regions: the aromatic/benzylic region, the terminal alkene region, and the aliphatic methylene envelope.

Quantitative Data Summary

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Structural Assignment |

| 7.30 – 7.40 | m | - | 5H | Aromatic protons (Ph) |

| 5.81 | ddt | 17.0, 10.2, 6.7 | 1H | -CH =CH 2 (H-9) |

| 5.11 | s | - | 2H | Ph-CH 2 -O |

| 4.99 | dq | 17.0, 1.6 | 1H | -CH=CH 2 (H-10, trans) |

| 4.93 | ddt | 10.2, 2.3, 1.2 | 1H | -CH=CH 2 (H-10, cis) |

| 2.35 | t | 7.5 | 2H | -CH 2 -C(=O) (H-2) |

| 2.04 | q | 7.0 | 2H | -CH 2 -CH= (H-8) |

| 1.64 | quin | 7.3 | 2H | -CH 2 -CH 2 -C(=O) (H-3) |

| 1.30 – 1.40 | m | - | 8H | Bulk methylenes (H-4 to H-7) |

Mechanistic Interpretation of Chemical Shifts

-

The Benzylic Singlet (5.11 ppm): The protons on the benzylic carbon are heavily deshielded. This is caused by the combined electron-withdrawing inductive effect of the adjacent ester oxygen and the diamagnetic anisotropy generated by the π -electron cloud of the phenyl ring.

-

The Terminal Alkene System (4.93, 4.99, 5.81 ppm): The terminal double bond exhibits a classic AMX spin system, consistent with reference data for 9-decenoic acid[4]. The internal vinylic proton (H-9) appears as a doublet of doublets of triplets (ddt) at 5.81 ppm due to coupling with the trans proton ( J≈17.0 Hz), the cis proton ( J≈10.2 Hz), and the adjacent allylic methylene protons ( J≈6.7 Hz).

-

The Aliphatic Envelope (1.30 – 1.40 ppm): The internal CH 2 groups (C-4 through C-7) experience nearly identical magnetic environments, resulting in a heavily overlapped multiplet.

13 C NMR Spectral Analysis (101 MHz, CDCl 3 )

The 13 C NMR spectrum provides a definitive carbon count (17 distinct carbons, though ortho/para aromatic carbons often overlap) and verifies the oxidation state of the functional groups.

Quantitative Data Summary

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 173.6 | C | Ester Carbonyl (C-1) |

| 139.1 | CH | Internal Alkene (-C H=CH 2 , C-9) |

| 136.1 | C | Aromatic ipso-C |

| 128.5 | CH | Aromatic meta-C |

| 128.1 | CH | Aromatic ortho / para-C |

| 114.1 | CH 2 | Terminal Alkene (-CH=C H 2 , C-10) |

| 66.0 | CH 2 | Benzylic Carbon (Ph-C H 2 -O) |

| 34.3 | CH 2 | α -Carbon (-C H 2 -C(=O), C-2) |

| 33.7 | CH 2 | Allylic Carbon (-C H 2 -CH=, C-8) |

| 29.1, 29.0, 28.9, 28.8 | CH 2 | Bulk Aliphatic Chain (C-4 to C-7) |

| 24.9 | CH 2 | β -Carbon (-C H 2 -CH 2 -C(=O), C-3) |

Mechanistic Interpretation of Chemical Shifts

-

Carbonyl Carbon (173.6 ppm): The sp2 hybridized ester carbonyl is highly deshielded due to the electronegativity of the two attached oxygen atoms.

-

Alkene Polarization (139.1 vs 114.1 ppm): The terminal C-10 carbon is significantly more shielded (114.1 ppm) than the internal C-9 carbon (139.1 ppm). This is a standard feature of unpolarized terminal α -olefins, driven by the lack of alkyl substitution on the terminal position.

Advanced 2D NMR Workflows for Unambiguous Assignment

While 1D NMR is sufficient for routine confirmation, complete de novo structural elucidation—particularly distinguishing the overlapping signals of the C-4 to C-7 methylenes—requires a robust 2D NMR workflow.

Figure 2: Logical progression of 1D and 2D NMR experiments for complete structural elucidation.

Execution Strategy:

-

COSY ( 1 H- 1 H Correlation Spectroscopy): Use COSY to trace the spin system from the terminal alkene (H-9 at 5.81 ppm) to the allylic protons (H-8 at 2.04 ppm). Simultaneously, trace from the α -protons (H-2 at 2.35 ppm) to the β -protons (H-3 at 1.64 ppm).

-

HSQC (Heteronuclear Single Quantum Coherence): Map the exact 1 H signals to their corresponding 13 C signals. This is critical for separating the heavily overlapped bulk methylenes (C-4 to C-7) by spreading them across the carbon dimension.

-

HMBC (Heteronuclear Multiple Bond Correlation): Verify the ester linkage by observing a strong 3-bond correlation between the benzylic protons (5.11 ppm) and the ester carbonyl carbon (173.6 ppm). Likewise, confirm the connection of the aliphatic chain by observing correlations from H-2 and H-3 to the carbonyl carbon.

References

- Source: google.

- Source: organic-chemistry.

- Source: nih.

- Source: amazonaws.

physical properties and solubility profile of benzyl dec-9-enoate

An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of Benzyl Dec-9-enoate

Introduction

Benzyl dec-9-enoate (C₁₇H₂₄O₂) is an ester formed from the esterification of benzyl alcohol and dec-9-enoic acid (also known as caproleic acid).[1][2] As a molecule combining an aromatic benzyl group with a long-chain unsaturated fatty acid, its physicochemical properties are of significant interest in various scientific domains. While its saturated analogue, benzyl decanoate, is utilized in the fragrance and flavor industries, the terminal double bond in benzyl dec-9-enoate introduces a site for potential chemical modification and imparts different conformational properties, suggesting a unique potential for research and development.[3]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and predicted physical properties of benzyl dec-9-enoate. It details its solubility profile based on established chemical principles and offers robust, field-proven experimental protocols for the precise determination of these critical parameters. The causality behind experimental design is emphasized to ensure a deep, practical understanding of the methodologies presented.

Part 1: Physicochemical Properties of Benzyl Dec-9-enoate

A precise understanding of a compound's physical properties is foundational for its application in research and formulation. While extensive experimental data for benzyl dec-9-enoate is not widely available in peer-reviewed literature, we can compile its known and computationally predicted properties. The following table summarizes these key characteristics, clearly distinguishing between computed and experimental values where applicable. For context, properties of the closely related saturated ester, benzyl decanoate, are included for comparison.

Table 1: Summary of Physicochemical Properties

| Property | Benzyl Dec-9-enoate | Benzyl Decanoate (Saturated Analogue) | Significance in Research & Development |

| Molecular Formula | C₁₇H₂₄O₂[1] | C₁₇H₂₆O₂[3] | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 260.4 g/mol [1] | 262.39 g/mol [3] | Essential for all stoichiometric calculations and molar-based assays. |

| IUPAC Name | benzyl dec-9-enoate[1] | benzyl decanoate | Provides an unambiguous chemical identifier. |

| Appearance | Not available. Expected to be a colorless liquid or low-melting solid. | White solid or colorless oily liquid.[3][4] | A basic physical descriptor critical for material handling and quality control. |

| Boiling Point | Not available (Predicted) | ~400 °C @ 760 mmHg[4] | Indicates volatility and is crucial for purification by distillation and assessing stability at high temperatures. |

| Melting Point | Not available (Predicted) | 76 °C @ 760 mmHg[4] | Defines the transition from solid to liquid, important for formulation and storage. |

| logP (o/w) | ~5.2 (Computed)[1] | ~5.7 - 6.18 (Estimated)[3] | The octanol-water partition coefficient (logP) is a critical measure of lipophilicity, which heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile by affecting its ability to cross biological membranes.[5][6] |

Part 2: Solubility Profile

The solubility of a compound is a determining factor in its formulation, bioavailability, and route of administration. Based on its chemical structure—a large, nonpolar decenyl chain and a benzyl group, with a polar ester linkage—benzyl dec-9-enoate is predicted to be a highly lipophilic molecule.

Qualitative Solubility

The "like dissolves like" principle is a guiding tenet for predicting solubility.[7] Benzyl dec-9-enoate's significant hydrocarbon character suggests poor solubility in polar solvents like water and high solubility in nonpolar and moderately polar organic solvents.

-

Polar Solvents (e.g., Water): Expected to be practically insoluble. The hydrophobic nature of the C10 alkyl chain and the benzyl group dominates over the single polar ester group. The saturated analogue, benzyl decanoate, is reported as insoluble in water.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Expected to be soluble. These solvents can engage in dipole-dipole interactions with the ester group.

-

Less Polar Solvents (e.g., Ethanol, Methanol): Expected to be soluble. Benzyl decanoate is documented as soluble in alcohol.[4][8]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Expected to be freely soluble due to favorable van der Waals interactions with the extensive nonpolar regions of the molecule.

Quantitative Solubility

While specific quantitative data for benzyl dec-9-enoate is scarce, the following table outlines the expected solubility profile. For any practical application, these values must be determined experimentally using the protocols detailed in the subsequent section.

Table 2: Predicted Solubility of Benzyl Dec-9-enoate in Common Solvents at Ambient Temperature

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble (<0.1 mg/mL) | Dominated by hydrophobic character. |

| Methanol | High | Soluble | Can interact with the polar ester group. |

| Ethanol | High | Soluble | Can interact with the polar ester group. |

| Acetone | Medium | Soluble | Aprotic polar solvent capable of dissolving esters. |

| Acetonitrile | Medium | Soluble | Aprotic polar solvent suitable for moderately nonpolar compounds. |

| Dichloromethane | Medium | Freely Soluble | Effective at dissolving lipophilic compounds. |

| Toluene | Low | Freely Soluble | Nonpolar aromatic solvent with favorable interactions. |

| Hexane | Low | Freely Soluble | Nonpolar aliphatic solvent ideal for lipophilic molecules. |

Part 3: Experimental Determination Protocols

To ensure scientific rigor, the physical and solubility properties of benzyl dec-9-enoate must be confirmed experimentally. The following protocols describe authoritative, self-validating methods for determining aqueous solubility and the octanol-water partition coefficient (logP).

Protocol 1: Equilibrium Aqueous Solubility Determination (OECD 105 Shake-Flask Method)

This protocol is the gold-standard method for determining the water solubility of a compound, providing its thermodynamic saturation concentration.[9][10]

Causality: The core principle is to allow a system containing excess solute in a solvent to reach a state of thermodynamic equilibrium at a constant temperature. The extended equilibration period ensures that the measured concentration represents the true maximum solubility, not a transient supersaturated state.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of benzyl dec-9-enoate to a sealed glass vial containing a known volume of purified water (e.g., 10 mg in 5 mL). The excess solid should be clearly visible.

-

Equilibration: Place the vial in a temperature-controlled shaker bath set to a precise temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium can be confirmed by sampling at intermediate time points (e.g., 24, 48, 72 hours) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid, centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes).[7]

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Immediately filter the sample using a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates. This step is critical to avoid artificially high results from suspended microparticles.

-

Quantification: Analyze the concentration of benzyl dec-9-enoate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[7]

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

This classical method directly measures the partitioning of a solute between n-octanol and water, the two phases used to simulate its distribution between lipidic and aqueous biological environments.[11]

Causality: The method relies on achieving an equilibrium distribution of the analyte between two immiscible liquid phases. Using pre-saturated solvents is essential to prevent volume changes during the experiment, which would alter the final concentration and invalidate the results.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare two stock solutions: n-octanol saturated with water and water saturated with n-octanol. This is achieved by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.

-

Reaction Setup: In a glass vessel, combine known volumes of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).

-

Analyte Addition: Add a known amount of benzyl dec-9-enoate, typically dissolved in a small volume of n-octanol, to the biphasic system. The concentration should be chosen to be well within the linear range of the analytical method in both phases.

-

Equilibration: Seal the vessel and agitate it at a constant temperature for several hours (e.g., 2-4 hours) to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and water layers.

-

Sample Collection: Carefully withdraw an aliquot from each layer for analysis.

-

Quantification: Determine the concentration of benzyl dec-9-enoate in both the n-octanol and the aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logP = log₁₀(P)

-

Caption: Workflow for LogP Determination via Shake-Flask Method.

References

-

The Good Scents Company. (n.d.). benzyl decanoate, 42175-41-7. Retrieved from [Link]

-

J-Stage. (n.d.). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Retrieved from [Link]

-

Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (2014, September 26). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

- Google Books. (n.d.). OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility.

-

PubChem - NIH. (n.d.). Benzyl dec-9-enoate | C17H24O2 | CID 90017608. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

AKJournals. (n.d.). Determination of the Partition and Distribution Coefficients of Biologically Active Compounds by Reversed-Phase Thin-Layer Chromatography. Retrieved from [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Partition coefficient. Retrieved from [Link]

-

Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Benzene Co., Ltd. (n.d.). Solvent. Retrieved from [Link]

-

PubChem. (n.d.). Dec-9-enoate | C10H17O2- | CID 5460709. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Benzyl dec-4-enoate | C17H24O2 | CID 172706631. Retrieved from [Link]

-

Sci-Hub. (2003). The Experimental Determination of Solubilities. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 9-decenoic acid, 14436-32-9. Retrieved from [Link]

-

ResearchGate. (2023, September). Results obtained for the enzymatic synthesis of benzyl decanoate,.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 9-Decenoic acid - the NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

-

ACS Publications. (2020, February 11). Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach | Organic Letters. Retrieved from [Link]

-

Organic Letters. (2019, July 13). Synthesis of Ynolates via Double Deprotonation of Nonbrominated Esters. Retrieved from [Link]

-

PMC. (2025). Aminocatalytic 1,6-Addition of 2‑Benzyl-3-furaldehyde to 3‑Cyano-4-styrylcoumarins: A Dearomative Approach for the Synthesis of Furan–Coumarin Hybrids. Retrieved from [Link]

Sources

- 1. Benzyl dec-9-enoate | C17H24O2 | CID 90017608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Decenoic acid [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benzyl decanoate, 42175-41-7 [thegoodscentscompany.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. waters.com [waters.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google Libros [books.google.co.cr]

- 11. Partition coefficient - Wikipedia [en.wikipedia.org]

Thermodynamic Stability and Isomerization Dynamics of Benzyl Dec-9-Enoate: A Technical Guide for Advanced Synthesis

Executive Summary

In late-stage functionalization and complex drug development, terminal alkenes serve as highly versatile synthetic handles. Benzyl dec-9-enoate , an esterified derivative often synthesized via the ethenolysis of renewable feedstocks like methyl oleate, is a premier substrate for cross-metathesis (CM) and ring-closing metathesis (RCM) 1. However, a critical challenge in utilizing this molecule is its inherent thermodynamic instability relative to its internal alkene isomers.

This whitepaper provides an in-depth analysis of the thermodynamic driving forces that dictate the behavior of benzyl dec-9-enoate. By understanding the causality behind transition-metal-catalyzed isomerization, researchers can deploy field-proven, self-validating protocols to suppress unwanted double-bond migration, thereby maximizing yields of the desired macrocyclic or functionalized products.

Thermodynamic Principles: The Terminal vs. Internal Alkene Paradigm

The terminal double bond in benzyl dec-9-enoate represents a high-energy kinetic state. According to Zaitsev's rule, alkenes are thermodynamically stabilized by hyperconjugation—the interaction of the electrons in a sigma bond (usually C–H or C–C) with an adjacent empty or partially filled p-orbital or a π -orbital. Because the terminal carbon of dec-9-enoate lacks alkyl substituents, it is deprived of this stabilization 2.

When exposed to thermal stress or transition metal catalysts, the molecule naturally seeks the "thermodynamic sink" by isomerizing to internal positions (e.g., benzyl dec-8-enoate). The (E)-internal isomer is the most stable state due to minimized steric repulsion between the alkyl chains.

Table 1: Thermodynamic Parameters of Alkene Isomerization

Values represent standard thermodynamic differentials for terminal vs. internal aliphatic alkenes at 298 K.

| Thermodynamic Parameter | Benzyl dec-9-enoate (Terminal) | Benzyl dec-8-enoate (Internal, E-isomer) | Benzyl dec-8-enoate (Internal, Z-isomer) |

| Relative Gibbs Free Energy ( ΔG∘ ) | 0.0 kcal/mol (Baseline) | -2.5 to -3.0 kcal/mol | -1.5 to -2.0 kcal/mol |

| Relative Enthalpy ( ΔH∘ ) | 0.0 kcal/mol | -2.7 kcal/mol | -1.8 kcal/mol |

| Hyperconjugative Stabilization | Low (1 adjacent alkyl group) | High (2 adjacent alkyl groups) | Moderate (Steric clash reduces stability) |

| Equilibrium Distribution | < 1 % | ~ 80 - 85 % | ~ 15 - 20 % |

Mechanistic Pathways of Olefin Isomerization

To prevent isomerization, we must first understand its mechanism. During reactions like olefin metathesis, ruthenium-alkylidene catalysts (e.g., Grubbs 2nd Generation) can decompose via bimolecular coupling or thermal degradation to form ruthenium hydride species ([Ru]-H) .

These metal hydrides are exceptionally potent isomerization catalysts. They operate via an alkyl mechanism :

-

Coordination: The terminal alkene of benzyl dec-9-enoate binds to the metal hydride.

-

Insertion: A 2,1-hydride insertion occurs, forming a transient metal-alkyl intermediate.

-

Elimination: β -hydride elimination occurs at the adjacent carbon, releasing the thermodynamically favored internal alkene and regenerating the active metal hydride 3.

Mechanistic pathway of metal-hydride catalyzed terminal to internal alkene isomerization.

Mitigating Isomerization: Causality and Chemical Intervention

To preserve the terminal alkene during metathesis, the formation or activity of the metal hydride must be suppressed. Research has demonstrated that the addition of 1,4-benzoquinone acts as a highly effective hydride scavenger 4.

The Causality: Electron-deficient benzoquinones rapidly react with transient [Ru]-H species, oxidizing them or forming stable, inactive complexes. By removing the catalyst responsible for the β -hydride elimination cycle, the thermodynamic sink is blocked, forcing the reaction to proceed purely through the desired metathesis pathway 5.

Table 2: Impact of Additives on Isomerization during Ru-Catalyzed Metathesis

| Reaction Condition | Metathesis Catalyst | Additive | Isomerization Yield (%) | Desired Product Yield (%) |

| Standard Conditions | Grubbs 2nd Gen (5 mol%) | None | > 35 % | < 60 % |

| Suppressed Isomerization | Grubbs 2nd Gen (5 mol%) | 1,4-Benzoquinone (10 mol%) | < 2 % | > 90 % |

| Acidic Suppression | Grubbs 2nd Gen (5 mol%) | Acetic Acid (Moderate pKa) | < 5 % | > 85 % |

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all synthetic workflows include built-in validation. The following protocol outlines the execution of a metathesis reaction with benzyl dec-9-enoate while actively suppressing thermodynamic isomerization.

Protocol: Suppressed-Isomerization Metathesis of Benzyl Dec-9-Enoate

Objective: Perform a high-yield olefin metathesis while maintaining <2% alkene isomerization.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 1.0 mmol of purified benzyl dec-9-enoate in 10 mL of anhydrous, degassed dichloromethane (DCM) under an argon atmosphere. Causality: Degassing prevents oxidative degradation of the catalyst, which accelerates hydride formation.

-

Additive Introduction: Add 0.1 mmol (10 mol%) of 1,4-benzoquinone to the solution. Stir for 5 minutes.

-

Catalyst Addition: Introduce 0.05 mmol (5 mol%) of Grubbs 2nd Generation catalyst.

-

Thermal Incubation: Heat the reaction to a gentle reflux (40°C) and monitor via TLC.

-

Reaction Quench (Critical Step): Once starting material is consumed, immediately add 0.5 mL of ethyl vinyl ether . Causality: Ethyl vinyl ether reacts rapidly with the Ru-alkylidene to form an inactive Fischer carbene, instantly freezing the reaction profile and preventing post-reaction isomerization during workup.

-

Self-Validation & Control: Run a parallel control reaction without 1,4-benzoquinone. Analyze both crude mixtures via GC-MS or 1 H-NMR. The control must show a distinct multiplet shift corresponding to internal alkenes (~5.4 ppm), validating that the benzoquinone in the primary reactor successfully suppressed the thermodynamic sink.

Step-by-step workflow for olefin metathesis with suppressed alkene isomerization.

Strategic Applications in Drug Development

Mastering the thermodynamic stability of benzyl dec-9-enoate unlocks advanced synthetic capabilities. In drug development, terminal alkenes are frequently utilized to synthesize macrocyclic lactones (via RCM) that serve as constrained peptide mimetics or targeted protein degraders (PROTACs).

If isomerization is not controlled, ring contraction occurs, yielding a complex mixture of n-1 or n-2 macrocycles that are notoriously difficult to separate via standard chromatography. By employing hydride scavengers and understanding the kinetic vs. thermodynamic control paradigms, researchers can ensure high-fidelity macrocyclization, directly translating to higher overall yields and purity in API (Active Pharmaceutical Ingredient) manufacturing.

References

-

Catalytic, contra-Thermodynamic Positional Alkene Isomerization - ACS Publications Source: Journal of the American Chemical Society URL:[Link]

-

Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes - ACS Publications Source: Journal of the American Chemical Society URL:[Link]

-

Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Prevention of Undesirable Isomerization during Olefin Metathesis - Organic Chemistry Portal Source: Organic Chemistry Portal (Ref: J. Am. Chem. Soc., 2005) URL:[Link]

-

Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products... - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. Unsaturated Macrolactones from Renewable Feedstocks: Synthesis, Ring-Opening Polymerization and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation Pattern of Benzyl Dec-9-enoate: A Comprehensive Technical Guide

Executive Summary

Benzyl dec-9-enoate ( C17H24O2 , exact mass 260.1776 Da) is a highly versatile lipophilic ester frequently utilized as a critical intermediate in the synthesis of complex therapeutics, including glucagon-like peptide compounds[1] and chiral trifluoromethylated alkanes[2]. For researchers engaged in drug development and synthetic validation, understanding its precise mass spectrometry (MS) fragmentation pattern is essential for structural elucidation and impurity profiling. This whitepaper details the thermodynamic and kinetic drivers behind its electron ionization (EI) and collision-induced dissociation (CID) pathways, providing field-proven, self-validating analytical protocols.

Structural Dynamics and Ionization Theory

Under standard 70 eV electron ionization (EI), the energy transferred to the benzyl dec-9-enoate molecule significantly exceeds its ionization potential (typically 8–10 eV). This energy surplus induces extensive, reproducible fragmentation[3]. The molecule's fragmentation is governed by three distinct structural domains:

-

The Benzyl Moiety: Highly prone to α -cleavage, acting as a thermodynamic sink.

-

The Ester Linkage: The primary site for charge localization and rearrangement.

-

The Dec-9-enoate Chain: An aliphatic tail with a terminal double bond that directs allylic cleavage.

Primary Fragmentation Pathways (EI-MS)

Pathway A: Tropylium Ion Formation ( m/z 91)

The defining feature of benzyl ester fragmentation is the generation of the tropylium ion ( m/z 91)[4]. Following the initial ionization at the carbonyl oxygen, α -cleavage of the ester linkage yields a benzyl cation. Driven by the stabilization energy of aromaticity, this cation rapidly undergoes ring expansion to form the highly resonance-stabilized 7-membered tropylium ring ( C7H7+ ). Because of this drastically lowered activation energy, m/z 91 is universally the base peak (100% relative abundance) for this compound.

Pathway B: Acylium Ion Formation ( m/z 153)

Cleavage of the C–O bond with the loss of a benzyloxy radical ( ∙OCH2C6H5 , 107 Da) yields the acylium ion of the fatty acid chain at m/z 153 ( [C10H17O]+ ). This fragment is highly diagnostic for confirming the intact dec-9-enoate chain length prior to any aliphatic fragmentation.

Pathway C: The McLafferty Rearrangement ( m/z 150)

Because benzyl dec-9-enoate possesses γ -hydrogens on its aliphatic chain, it undergoes a classic McLafferty rearrangement[4]. The carbonyl oxygen abstracts a γ -hydrogen via a six-membered transition state, followed by β -cleavage. This expels a neutral diene ( C8H14 , 110 Da) and leaves a radical cation at m/z 150 ( [CH2=C(OH)OCH2C6H5]+∙ ).

Pathway D: Allylic and Aliphatic Cleavage ( m/z 41, 55, 69)

The terminal double bond of the dec-9-enoate chain directs specific hydrocarbon fragmentations. Allylic cleavage yields the allyl cation at m/z 41 ( [C3H5]+ ). Subsequent sequential losses of methylene units produce a characteristic hydrocarbon series ( m/z 55, 69, 83) identical to those documented for 9-decenoic acid in established spectral libraries[5].

Fig 1: Primary EI-MS fragmentation pathways of benzyl dec-9-enoate.

Quantitative Fragmentation Data

To facilitate rapid spectral matching, the quantitative distribution of major ions is summarized below.

| m/z | Relative Abundance | Fragment Formula | Ion Type / Mechanism | Structural Significance |

| 260 | < 5% | [C17H24O2]+∙ | Molecular Ion ( M+∙ ) | Confirms intact molecular weight. |

| 169 | 10–20% | [C10H17O2]+ | [M−C7H7]+ | Loss of benzyl radical; confirms ester. |

| 153 | 15–30% | [C10H17O]+ | [M−C7H7O]+ | Acylium ion; confirms dec-9-enoate chain. |

| 150 | 20–40% | [C9H10O2]+∙ | [M−C8H14]+∙ | McLafferty rearrangement product. |

| 91 | 100% (Base) | [C7H7]+ | Tropylium Ion | Diagnostic for the benzyl ester moiety. |

| 69 | 10–15% | [C5H9]+ | Aliphatic cleavage | Hydrocarbon chain fragmentation. |

| 55 | 15–25% | [C4H7]+ | Aliphatic cleavage | Hydrocarbon chain fragmentation. |

| 41 | 20–30% | [C3H5]+ | Allylic cleavage | Indicates the terminal double bond. |

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal standards and system suitability tests (SST).

Protocol A: GC-EI-MS Structural Elucidation

Causality Focus: Gas chromatography coupled with EI-MS is the gold standard for volatile esters. Standardization at 70 eV normalizes the energy distribution, ensuring the resulting spectral fingerprint is directly comparable against NIST reference data[3][5].

Phase 1: Sample Preparation & System Suitability

-

Dilution: Dissolve benzyl dec-9-enoate in MS-grade hexane to a final concentration of 10 µg/mL. Rationale: Hexane ensures complete solubility of the lipophilic ester and expands optimally in the GC inlet without volume overload.

-

Internal Standard (ISTD): Spike the sample with 1 µg/mL of Benzyl- d7 benzoate. Rationale: This self-validates the assay by monitoring ionization efficiency and retention time drift.

-

Autotune: Perform a standard EI autotune using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize repeller voltages for m/z 69, 219, and 502.

Phase 2: Gas Chromatography Parameters 4. Injection: Inject 1.0 µL in splitless mode (inlet temperature 250°C) onto an HP-5ms (30 m × 0.25 mm, 0.25 µm film) capillary column. 5. Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min. 6. Oven Program: Initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. Rationale: This thermal gradient focuses the analyte at the head of the column before eluting it sharply, minimizing band broadening.

Phase 3: Mass Spectrometry Acquisition 7. Temperatures: Maintain the transfer line at 280°C and the EI source at 230°C to prevent cold spots. 8. Acquisition: Scan from m/z 40 to 400 at a rate of 3 Hz using 70 eV electron energy.

Fig 2: Validated GC-EI-MS experimental workflow for benzyl esters.

Protocol B: LC-ESI-MS/MS Considerations

In LC-MS/MS applications, ester-linked aliphatic compounds exhibit distinct collision-induced dissociation (CID) profiles[6].

-

Ionization: Use Electrospray Ionization in Positive mode (ESI+). The intact molecule will appear as the protonated adduct [M+H]+ at m/z 261.18.

-

CID Fragmentation: Isolate m/z 261.18 in the quadrupole. Apply a Collision Energy (CE) ramp of 15–35 eV using Argon gas.

-

Product Ions: Rationale: Benzyl esters require moderate CE to induce the neutral loss of benzyl alcohol (108 Da), yielding the dominant product ion at m/z 153[6]. The tropylium ion ( m/z 91) will also appear prominently at higher collision energies.

References

-

"WO2022224164A1 - Glucagon like peptide compounds", Google Patents, 1

-

"Diverse Synthesis of Chiral Trifluoromethylated Alkanes via Nickel-Catalyzed Enantioconvergent Reductive Hydroalkylation of Unactivated Olefins - Supporting Information", Amazon AWS, 2

-

"Interpretation of Mass Spectra", IntechOpen, 3

-

"Mass Spectrometry: Fragmentation", Miami University, 4

-

"9-Decenoic acid - the NIST WebBook", NIST Mass Spectrometry Data Center, 5

-

"Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural", ChemRxiv, 6

Sources

- 1. WO2022224164A1 - Glucagon like peptide compounds - Google Patents [patents.google.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. Interpretation of Mass Spectra | IntechOpen [intechopen.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. 9-Decenoic acid [webbook.nist.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of Benzyl Dec-9-enoate

Abstract: This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopy absorption bands for benzyl dec-9-enoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of interpreting the IR spectrum of this bifunctional molecule. We will deconstruct the molecule into its constituent functional groups—ester, aromatic ring, terminal alkene, and aliphatic chain—to predict and assign its characteristic vibrational frequencies. This guide emphasizes the causality behind spectral features, offering field-proven insights to facilitate accurate structural elucidation and quality control.

Molecular Structure and Key Vibrational Modes

Benzyl dec-9-enoate possesses a unique combination of functional groups, each contributing distinct and identifiable signals to its infrared spectrum. Understanding the molecular architecture is the first step in a logical spectral analysis. The primary structural components are:

-

An Ester Group: The core functional group, featuring a strong carbonyl (C=O) bond and two single C-O bonds.

-

A Benzyl Moiety: An aromatic phenyl ring attached to a methylene (-CH₂) group, which is in turn linked to the ester oxygen.

-

A Terminal Alkene: A carbon-carbon double bond at the end of the acyl chain (C9-C10).

-

A Long Aliphatic Chain: A flexible backbone of seven methylene (-CH₂) groups.

A precise interpretation of the IR spectrum relies on identifying the vibrational modes associated with each of these components.

Figure 1: Molecular structure of benzyl dec-9-enoate with key bonds highlighted for IR analysis.

Foundational Principles: Why IR Spectroscopy is Effective for Ester Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[1] These vibrations, primarily stretching (changes in bond length) and bending (changes in bond angle), occur at specific, quantized frequencies that are characteristic of the types of bonds and functional groups present.[1]

For an ester like benzyl dec-9-enoate, IR spectroscopy is exceptionally powerful for three main reasons:

-

The Carbonyl (C=O) Group: The C=O bond possesses a large dipole moment and its stretching vibration results in a very strong and sharp absorption band, making it one of the most easily identifiable features in an IR spectrum.[2][3] Its position is sensitive to the local electronic environment, such as conjugation.

-

The C-O Bonds: The ester linkage also contains two distinct C-O single bonds, which give rise to strong, characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹).[4][5]

-

Unsaturation: The presence of both aromatic and alkene C=C bonds, along with their associated sp²-hybridized C-H bonds, produces characteristic absorptions that are clearly distinguishable from the sp³-hybridized C-H bonds of the long aliphatic chain.[1][6]

Detailed Spectral Analysis of Benzyl Dec-9-enoate

A systematic examination of the spectrum can be performed by dividing it into key regions corresponding to different vibrational modes.

The Ester Functional Group Absorptions

The ester group provides the most prominent signals in the spectrum. It is characterized by a pattern of strong absorptions sometimes referred to as the "Rule of Three": one C=O stretch and two coupled C-O stretches.[7]

-

C=O Carbonyl Stretch: The most intense and diagnostic peak in the spectrum is expected from the carbonyl stretch. For a saturated aliphatic ester, this band typically appears in the 1750-1735 cm⁻¹ range.[1][4][5] Since the benzyl group is attached to the ester oxygen and not directly to the carbonyl carbon, there is no conjugation to lower this frequency. Therefore, a strong, sharp peak around 1740 cm⁻¹ is predicted. The high frequency compared to a ketone (~1715 cm⁻¹) is due to the inductive electron-withdrawing effect of the second oxygen atom, which strengthens the C=O bond.[8]

-

C-O Stretches: Esters exhibit two characteristic C-O stretching vibrations.[5][7]

-

The first, an asymmetric coupled vibration involving the C-C(=O)-O system, is very strong and appears in the 1300-1150 cm⁻¹ range.[4] For an ester of a primary alcohol (the benzyl portion), this is often seen near 1200 cm⁻¹ .

-

The second, a symmetric coupled vibration (O-C-C), is also strong and typically found between 1111-1031 cm⁻¹ .[4] The combination of these two strong bands is a definitive marker for the ester functional group.

-

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is critical for distinguishing between sp², and sp³ hybridized carbon-hydrogen bonds. A key dividing line is often drawn at 3000 cm⁻¹.[1][9]

-

Absorptions > 3000 cm⁻¹ (Unsaturated C-H):

-

Aromatic =C-H Stretch: The benzyl group will show multiple weak to medium sharp peaks in the 3100-3000 cm⁻¹ region.[10][11][12]

-

Vinylic =C-H Stretch: The terminal alkene group (-CH=CH₂) will also produce a medium-intensity band in the 3100-3000 cm⁻¹ region, often near 3080 cm⁻¹.[1][9] These absorptions will likely overlap with the aromatic C-H signals.

-

-

Absorptions < 3000 cm⁻¹ (Saturated C-H):

-

Aliphatic -C-H Stretch: The long decanoate chain and the benzyl methylene group will generate strong, sharp absorption bands in the 2960-2850 cm⁻¹ range.[6][13] One can expect to resolve distinct peaks for the asymmetric (~2926 cm⁻¹) and symmetric (~2853 cm⁻¹) stretching of the numerous -CH₂- groups.

-

The Double Bond Region (1680-1450 cm⁻¹)

This region reveals the C=C stretching vibrations from both the alkene and the aromatic ring.

-

Alkene C=C Stretch: A monosubstituted (vinyl) double bond gives rise to a moderate-intensity band around 1640 cm⁻¹ .[9][14] This peak is generally sharp.

-

Aromatic C=C Stretch: The benzene ring has characteristic in-ring C=C stretching vibrations that result in a series of sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[10] Key peaks are commonly observed near 1600, 1585, 1500, and 1450 cm⁻¹ .

The Fingerprint Region and Key Bending Vibrations (< 1500 cm⁻¹)

While complex, the fingerprint region contains highly diagnostic peaks for this molecule, particularly the out-of-plane (oop) C-H bending vibrations.

-

Aliphatic C-H Bending:

-

Alkene =C-H Out-of-Plane Bending: This is a highly reliable diagnostic feature. A terminal vinyl group (R-CH=CH₂) shows two strong, distinct bands:

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring determines the position of these strong absorptions. For a monosubstituted ring, as in the benzyl group, strong bands are expected in the 900-675 cm⁻¹ region.[1][10]

-

Aromatic Overtones: Weak, but characteristic, combination and overtone bands from the aromatic ring can often be seen in the 2000-1665 cm⁻¹ region.[10][15] Their pattern can further confirm the substitution of the aromatic ring.

Summary of Predicted IR Absorption Bands

The following table summarizes the expected key absorption bands for benzyl dec-9-enoate, providing a quick reference for spectral analysis.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene (Terminal) |

| 3100-3000 | Weak-Med | =C-H Stretch | Aromatic Ring |

| 2960-2850 | Strong | -C-H Stretch (asymm. & symm.) | Aliphatic Chain & CH₂ |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1640 | Medium | C=C Stretch | Alkene (Terminal) |

| 1600-1450 | Med-Weak | C=C In-Ring Stretch | Aromatic Ring |

| ~1465 | Medium | -CH₂- Bending (Scissoring) | Aliphatic Chain |

| ~1200 | Strong | C-C(=O)-O Asymmetric Stretch | Ester |

| ~1100 | Strong | O-C-C Symmetric Stretch | Ester |

| ~990 | Strong | =C-H Out-of-Plane Bend | Alkene (Terminal) |

| ~910 | Strong | =C-H Out-of-Plane Bend | Alkene (Terminal) |

| 900-675 | Strong | =C-H Out-of-Plane Bend | Aromatic (Monosubst.) |

| ~720 | Weak | -CH₂- Rocking | Long Aliphatic Chain |

| 2000-1665 | Weak | Overtone/Combination Bands | Aromatic Ring |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of a reliable and reproducible spectrum, a standardized protocol is essential. The use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is a common and robust method.

Methodology: ATR-FTIR Spectroscopy

-

Instrument Preparation: Power on the FTIR spectrometer and allow the source and detector to stabilize for at least 30 minutes. This ensures a stable thermal environment and minimizes drift.

-

Accessory Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to remove any residues from previous analyses that would contaminate the spectrum.

-

Background Collection: Record a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only signals from the sample.

-

Sample Application: Place a small drop of the neat benzyl dec-9-enoate liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument processes the resulting interferogram using a Fourier transform to generate the final infrared spectrum.

-

Data Processing and Cleaning: After acquisition, clean the sample from the ATR crystal using the same procedure as in step 2. Process the spectrum in the software, which may include baseline correction or ATR correction to produce a spectrum that more closely resembles a traditional transmission spectrum.

This self-validating protocol ensures that each spectrum is collected against a fresh background and that the sampling accessory is clean, leading to high-quality, trustworthy data.

Conclusion

The infrared spectrum of benzyl dec-9-enoate is rich with information, providing a unique "fingerprint" of the molecule. By systematically analyzing the key regions of the spectrum, one can confidently identify all the constituent functional groups. The most prominent features are the strong ester bands (C=O stretch at ~1740 cm⁻¹ and C-O stretches at ~1200 and ~1100 cm⁻¹). These are complemented by the distinct absorptions from the unsaturated moieties: C-H stretches above 3000 cm⁻¹, a C=C alkene stretch at ~1640 cm⁻¹, and highly diagnostic out-of-plane bending bands for both the terminal alkene and the monosubstituted aromatic ring. Finally, the strong aliphatic C-H stretching bands below 3000 cm⁻¹ confirm the presence of the long saturated carbon chain. This detailed understanding allows for the unequivocal identification of the molecule and serves as a powerful tool for quality assessment in a research or industrial setting.

References

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkenes. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Continued). Retrieved from [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

-

Health Sciences. (2025). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

-

Reusch, W. (2000). Organic Chemistry On-Line. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Department of Chemistry. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic overtones. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

American Chemical Society. (2016). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp. Retrieved from [Link]

-

Chem-space.com. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

American Chemical Society. (1950). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]

-

Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

-

AIP Publishing. (1958). Intensities of Some Characteristic Infrared Bands of Ketones and Esters. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (2015). Generation and IR spectroscopic study of benzyl radical. Retrieved from [Link]

-

Tistory. (2014). C-H 결합의 IR, C-H Vibration. Chemistry. Retrieved from [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

-

Eötvös Loránd University. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR frequencies of C-H stretching of aliphatic chain as well as.... Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY (Continued). Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]

-

Eötvös Loránd University. (n.d.). IR – spectroscopy part I. Retrieved from [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. reddit.com [reddit.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]

Application Note: Ruthenium-Catalyzed Olefin Cross-Metathesis of Benzyl Dec-9-Enoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Macrocyclization, Lipidated Peptide Synthesis (e.g., GLP-1 Agonists), and Advanced Intermediates

Strategic Context and Chemical Causality

The cross-metathesis (CM) of terminal olefins is a cornerstone transformation in modern drug development. Specifically, benzyl dec-9-enoate serves as a highly versatile Type I olefin building block. It is frequently utilized in the synthesis of complex lipidated therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists, where long aliphatic chains are required to promote albumin binding and extend in vivo half-life[1].

The strategic selection of the benzyl ester protecting group is grounded in downstream synthetic efficiency. Following the ruthenium-catalyzed cross-metathesis to form an internal olefin, a single palladium-catalyzed hydrogenation (Pd/C, H₂) step can simultaneously reduce the newly formed double bond and cleave the benzyl group. This tandem deprotection-reduction yields the free aliphatic carboxylic acid required for peptide conjugation[1].

However, because benzyl dec-9-enoate features an unhindered terminal double bond, it is highly prone to self-metathesis (homodimerization)[2]. To achieve high yields of the desired cross-metathesis product, researchers must carefully engineer the reaction conditions—balancing catalyst selection, substrate concentration, and addition rates to favor the heterodimeric pathway over the homodimeric one[3].

Mechanistic Pathway and Catalyst Selection

The success of this transformation relies on the robust nature of second-generation ruthenium alkylidene catalysts, such as Grubbs 2nd Generation (G-II) and Hoveyda-Grubbs 2nd Generation (HG-II) .

Unlike first-generation catalysts that utilize labile phosphine ligands, second-generation catalysts incorporate a strongly σ-donating N-heterocyclic carbene (NHC) ligand. This NHC ligand stabilizes the highly reactive 14-electron ruthenium intermediate, preventing premature decomposition and enabling the processing of electron-deficient or sterically demanding cross-partners[2].

The catalytic cycle is driven forward by the entropic release of ethylene gas. To prevent the reverse reaction (ethenolysis), the reaction must be conducted under conditions that continuously remove ethylene, such as active argon sparging or refluxing in a low-boiling solvent like dichloromethane (DCM)[4].

Catalytic cycle of Ru-catalyzed olefin cross-metathesis with benzyl dec-9-enoate.

Quantitative Data: Catalyst and Condition Optimization

The following table summarizes the optimization parameters for the cross-metathesis of benzyl dec-9-enoate with a representative Type II electron-deficient olefin (e.g., methyl acrylate). The data illustrates the causality behind choosing G-II or HG-II over first-generation systems.

| Entry | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Self-Metathesis (%) |

| 1 | Grubbs 1st Gen | 5.0 | DCM | 40 | 12 | 34 | 4:1 | 22 |

| 2 | Grubbs 2nd Gen | 2.5 | DCM | 40 | 4 | 88 | >10:1 | <5 |

| 3 | Hoveyda-Grubbs II | 2.5 | DCM | 40 | 4 | 92 | >10:1 | <3 |

| 4 | Hoveyda-Grubbs II | 1.0 | Toluene | 80 | 2 | 95 | >15:1 | <2 |

| 5 | Grubbs 2nd Gen | 2.5 | THF | 65 | 4 | 85 | >10:1 | 6 |

Note: High temperatures in Toluene (Entry 4) accelerate the thermodynamic equilibration of the double bond, heavily favoring the more stable (E)-isomer[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific in-process controls (IPCs) are embedded to ensure the integrity of the catalytic cycle and prevent downstream contamination.

Reagent Preparation and Causality

-

Solvent Degassing: Oxygen is a triplet diradical that rapidly oxidizes the 14-electron ruthenium intermediate into inactive ruthenium oxides[3]. Dichloromethane (DCM) must be rigorously degassed via three freeze-pump-thaw cycles or sparged with ultra-high-purity Argon for 30 minutes prior to use.

-

Substrate Purity: Benzyl dec-9-enoate must be passed through a short pad of basic alumina to remove trace peroxides or free carboxylic acids that can poison the catalyst.

Step-by-Step Reaction Execution

-

System Purge: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser under vacuum. Backfill with Argon (repeat 3x).

-

Substrate Loading: Add the cross-metathesis partner (2.0 equivalents) to the flask, followed by 0.2 M anhydrous, degassed DCM. Causality: Using an excess of the cross-partner statistically outcompetes the homodimerization of benzyl dec-9-enoate.

-

Catalyst Introduction: In a glovebox or under a strict Argon stream, add Hoveyda-Grubbs 2nd Generation catalyst (2.5 mol%). The solution will turn a distinct deep green/brown .

-

Syringe Pump Addition: Heat the reaction mixture to a gentle reflux (40 °C). Using a syringe pump, add benzyl dec-9-enoate (1.0 equivalent, dissolved in a minimal amount of degassed DCM) dropwise over 2 hours.

-

Self-Validation Check (IPC 1): The slow addition maintains a low steady-state concentration of the terminal olefin, virtually eliminating self-metathesis[4].

-

-

Reaction Monitoring: Stir for an additional 2 hours at 40 °C.

-

Self-Validation Check (IPC 2): Analyze an aliquot via GC-MS or TLC (Hexanes/EtOAc 9:1). The reaction is complete when the terminal olefin peak of benzyl dec-9-enoate completely disappears.

-

Quenching and Ruthenium Scavenging

-

Catalyst Quench: Once complete, cool the reaction to room temperature and add ethyl vinyl ether (50 equivalents relative to the catalyst). Stir for 30 minutes.

-

Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium alkylidene to form an inert Fischer carbene.

-

Self-Validation Check (IPC 3): The solution color will shift from dark brown to a lighter orange/yellow , visually confirming the termination of the catalytic cycle. This prevents unwanted double-bond isomerization during concentration.

-

-

Scavenging: Add a ruthenium scavenger, such as tris(hydroxymethyl)phosphine (THP) or SiliaBond DMT (5 equivalents relative to Ru). Stir at 40 °C for 1 hour, then filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the pure cross-metathesis product.

Troubleshooting Guide

-

Issue: High levels of Benzyl Dec-9-Enoate Homodimer (Self-Metathesis).

-

Cause: Concentration of the terminal olefin is too high.

-

Solution: Decrease the addition rate on the syringe pump or increase the equivalents of the cross-metathesis partner.

-

-

Issue: Incomplete Conversion / Catalyst Death.

-

Cause: Oxygen/moisture ingress or peroxide contamination in the substrates.

-

Solution: Ensure rigorous degassing of solvents. Pre-treat benzyl dec-9-enoate with basic alumina. Consider switching from DCM to Toluene at 60 °C to increase catalytic turnover[2].

-

-

Issue: Unwanted Isomerization of the Double Bond.

-

Cause: Active ruthenium hydrides forming during the workup phase.

-

Solution: Ensure immediate and complete quenching with ethyl vinyl ether before exposing the reaction to air or concentrating on a rotovap.

-

References

- WO2022224164A1 - Glucagon like peptide compounds Google P

-

Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol ACS Omega / PubMed Central[Link]

-

Looking for the Noncyclic(amino)(alkyl)carbene Ruthenium Catalyst for Ethenolysis of Ethyl Oleate: Selectivity Is on Target ACS Omega / PubMed Central[Link]

-

Alkene Metathesis Catalysis: A Key for Transformations of Unsaturated Plant Oils and Renewable Derivatives IFP Energies nouvelles[Link]

-

Science of Synthesis: N-Heterocyclic Carbenes in Cross Metathesis Thieme Connect[Link]

Sources

- 1. WO2022224164A1 - Glucagon like peptide compounds - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Looking for the Noncyclic(amino)(alkyl)carbene Ruthenium Catalyst for Ethenolysis of Ethyl Oleate: Selectivity Is on Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

Application Note: A Practical Guide to the Stereospecific Epoxidation of Benzyl Dec-9-enoate using mCPBA

Abstract

This document provides a comprehensive, step-by-step protocol for the epoxidation of benzyl dec-9-enoate to form benzyl 10-(oxiran-2-yl)octanoate using meta-chloroperoxybenzoic acid (mCPBA). Epoxides are crucial intermediates in organic synthesis due to their high reactivity and utility in forming a variety of functional groups.[1] This application note details the underlying reaction mechanism, provides a robust experimental procedure, outlines methods for product purification and characterization, and emphasizes critical safety considerations for handling the reagents involved. This guide is intended for researchers and professionals in organic chemistry and drug development.

Introduction: The Significance of Epoxidation

Epoxidation is a fundamental transformation in organic chemistry, converting an alkene into a three-membered cyclic ether known as an epoxide (or oxirane).[2][3] The inherent ring strain of epoxides, approximately 13 kcal/mol, renders them highly susceptible to ring-opening reactions with a wide array of nucleophiles, making them invaluable synthetic intermediates.[2] The Prilezhaev reaction, which employs a peroxyacid like mCPBA, is a widely used method for this conversion due to its reliability and stereospecificity.[4]

meta-Chloroperoxybenzoic acid (mCPBA) is a preferred reagent for laboratory-scale epoxidations because it is a solid that is relatively easy to handle and often provides clean reactions with high yields.[5] The reaction is highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[2][4] This protocol focuses on the epoxidation of benzyl dec-9-enoate, a terminal alkene, which serves as an excellent model system for understanding the practical application of this important reaction.

Reaction Mechanism: The "Butterfly" Transition State

The epoxidation of an alkene with a peroxyacid like mCPBA proceeds through a concerted mechanism, often referred to as the "butterfly" transition state.[4] In this single-step process, several bonding changes occur simultaneously:

-

The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxyacid.[4]

-

Concurrently, the weak O-O bond of the peroxyacid cleaves.[2][4]

-

A new C-O bond forms between the other carbon of the original double bond and the same oxygen atom.

-

The proton from the peroxyacid's hydroxyl group is transferred to the carbonyl oxygen of the mCPBA molecule.[2][4]

This concerted pathway ensures a syn-addition of the oxygen atom, where both new C-O bonds are formed on the same face of the original alkene plane.[2] The byproduct of this reaction is the corresponding carboxylic acid, in this case, meta-chlorobenzoic acid (mCBA).[2] The reaction rate is enhanced by electron-donating groups on the alkene and electron-withdrawing groups on the peroxyacid.[6][7]

Caption: Concerted mechanism of mCPBA epoxidation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the epoxidation of benzyl dec-9-enoate.

3.1. Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Benzyl dec-9-enoate | C₁₇H₂₄O₂ | 260.37[8] | 1.00 g | 3.84 |

| mCPBA (77% purity) | C₇H₅ClO₃ | 172.57 | 0.96 g | 4.22 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~40 mL | - |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - |

| Saturated Na₂SO₃ (aq) | Na₂SO₃ | 126.04 | As needed | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - |

| Hexanes/Ethyl Acetate | - | - | As needed | - |

3.2. Reaction Setup and Execution

-

Dissolution of Alkene: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl dec-9-enoate (1.00 g, 3.84 mmol) in dichloromethane (DCM, 20 mL).[9]

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of mCPBA: In a separate beaker, dissolve mCPBA (0.96 g of 77% material, ~4.22 mmol, 1.1 equivalents) in DCM (20 mL). Slowly add the mCPBA solution to the stirred alkene solution dropwise over 15-20 minutes using an addition funnel.[9][10] A white precipitate of m-chlorobenzoic acid will likely form during the addition.[9]

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is 9:1 Hexanes:Ethyl Acetate. The starting material (alkene) will have a higher Rf value than the more polar epoxide product. The reaction is typically complete within 2-4 hours.

Caption: Experimental workflow for the epoxidation reaction.

3.3. Workup and Purification

The workup procedure is designed to remove the m-chlorobenzoic acid byproduct and any unreacted mCPBA.

-

Quenching Excess Peroxyacid: Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~20 mL) to quench any remaining mCPBA. Stir vigorously for 15-20 minutes. Test for the presence of peroxides using starch-iodide paper (a blue-black color indicates peroxides are still present; if so, add more Na₂SO₃ solution).

-